3,5-Dibromo-2-(difluoromethyl)pyridine
Description
3,5-Dibromo-2-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 3 and 5 of the pyridine ring and a difluoromethyl group (-CF₂H) at position 2. This compound is of significant interest in medicinal and agrochemical research due to the combined electronic effects of bromine (electron-withdrawing) and fluorine (high electronegativity, lipophilicity-enhancing). The difluoromethyl group, in particular, is known to modulate metabolic stability and bioavailability, making it a valuable motif in drug design .
Properties
Molecular Formula |
C6H3Br2F2N |
|---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
3,5-dibromo-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H |
InChI Key |
JWJQWLRVCREQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine Derivatives
*Calculated based on molecular formula C₆H₃Br₂F₂N.
Key Observations:
Halogen vs. Chlorine in 3,5-Dibromo-2-chloro-6-methylpyridine provides less steric bulk than -CF₂H, but its lower electronegativity may diminish metabolic stability .
Fluorine-Containing Groups:
- Difluoromethyl (-CF₂H) : Balances lipophilicity (LogP ~1.8*) and metabolic resistance due to reduced oxidative susceptibility compared to -CH₃ .
- Trifluoromethyl (-CF₃) : Higher LogP (~2.5*) and stronger electron-withdrawing effects enhance binding to hydrophobic protein pockets but may reduce aqueous solubility .
*Estimated using fragment-based methods.
Bromine vs. Other Halogens:
- Bromine’s larger atomic radius (vs. However, it enhances halogen-bonding capabilities, which can improve target affinity .
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